4-chloro-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-(4-methoxyphenyl)phenylhydrazine and 4-methylphenyl ketone. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in inflammatory pathways. This modulation can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-CHLORO-3-(TRIFLUOROMETHYL)-PHENYL]-4-PIPERIDINOL: Known for its analgesic properties.
HYDRAZINE-COUPLED PYRAZOLE DERIVATIVES: Known for their antileishmanial and antimalarial activities.
Uniqueness
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-4-10-19(11-5-16)27-24(18-8-14-21(29-3)15-9-18)22(25)23(26-27)17-6-12-20(28-2)13-7-17/h4-15H,1-3H3 |
InChI Key |
CUMIUTVSTGWKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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